molecular formula C19H23N7O B12244708 4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12244708
M. Wt: 365.4 g/mol
InChI Key: VRZSBHVVAJWENW-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, pyrido[3,4-d]pyrimidine, piperidine, and triazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the piperidine ring. The final steps involve the formation of the triazolone ring and the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, would be essential in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly as a kinase inhibitor.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases with high potency makes it a promising candidate for drug development .

Properties

Molecular Formula

C19H23N7O

Molecular Weight

365.4 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C19H23N7O/c1-12-21-16-11-20-8-5-15(16)18(22-12)25-9-6-13(7-10-25)17-23-24(2)19(27)26(17)14-3-4-14/h5,8,11,13-14H,3-4,6-7,9-10H2,1-2H3

InChI Key

VRZSBHVVAJWENW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C

Origin of Product

United States

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